alpha,beta-Trehalose

Description

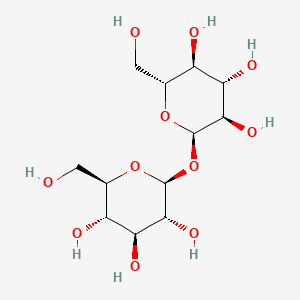

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTRYLNUVZCQOY-BTLHAWITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317551 | |

| Record name | α,β-Trehalose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neotrehalose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

585-91-1 | |

| Record name | α,β-Trehalose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,β-Trehalose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neotrehalose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149 °C | |

| Record name | Neotrehalose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

alpha,beta-trehalose chemical structure and properties

An In-depth Technical Guide to α,β-Trehalose: Structure, Properties, and Experimental Considerations

Executive Summary

α,β-Trehalose, also known as neotrehalose, is a disaccharide and a stereoisomer of the more common α,α-trehalose. It consists of two glucose units linked by an α,β-1,1-glycosidic bond. Unlike its α,α counterpart, which is widely found in nature as a stress protectant in various organisms, α,β-trehalose has not been isolated from living systems.[1][2] Its synthesis is primarily achieved through chemical methods like the Koenigs-Knorr reaction.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological relevance of α,β-trehalose. It further details generalized experimental protocols for its synthesis and analysis and includes visualizations of key processes to support researchers, scientists, and drug development professionals in their work with this unique carbohydrate.

Chemical Structure

α,β-Trehalose is a disaccharide composed of two D-glucose units. The defining feature of its structure is the glycosidic bond that links the anomeric carbon (C1) of one glucose unit in an α-configuration to the anomeric carbon (C1) of the second glucose unit in a β-configuration.[3][4] This α,β-1,1 linkage distinguishes it from its isomers: α,α-trehalose (α,α-1,1 linkage) and β,β-trehalose (β,β-1,1 linkage).[1][5][6]

Physicochemical Properties

The physicochemical properties of α,β-trehalose are summarized below. Data for its more common isomer, α,α-trehalose, is included for comparison.

| Property | α,β-Trehalose (Neotrehalose) | α,α-Trehalose |

| Molecular Weight | 342.30 g/mol [3][7][8] | 342.30 g/mol (anhydrous)[1][11] |

| Melting Point | 149 °C[3], 195-210 °C[9] | 203 °C (anhydrous)[1] |

| Appearance | Solid[3], Crystalline Powder[10] | White orthorhombic crystals[1] |

| Hydrogen Bond Donors | 8[9] | 8[12] |

| Hydrogen Bond Acceptors | 11[9] | 11[12] |

| Solubility | Water-soluble | Less soluble than sucrose, except at >80 °C[1] |

| Reducing Sugar | No[13] | No[1][12][13] |

| Natural Occurrence | Not found in living organisms[1][2] | Bacteria, fungi, plants, invertebrates[1][12][13] |

Synthesis and Enzymatic Interactions

Chemical Synthesis

α,β-Trehalose is not naturally produced by organisms and must be synthesized chemically.[2] The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds and can be adapted for this purpose.[2] This typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with a partially protected alcohol (a second glucose derivative) in the presence of a promoter like a silver or mercury salt.

Enzymatic Hydrolysis

The enzyme trehalase (EC 3.2.1.28) is responsible for the hydrolysis of trehalose (B1683222) into two glucose molecules.[14] This enzyme is highly specific for the α,α-1,1 linkage found in common trehalose.[15] While primarily acting on α,α-trehalose, studies have shown that trehalase can exhibit catalytic flexibility and may act on other substrates, suggesting a potential, albeit likely inefficient, hydrolysis of α,β-trehalose.[15][16] The hydrolysis of α,α-trehalose yields two glucose molecules, whereas the hydrolysis of α,β-trehalose would also yield two glucose molecules.

Experimental Protocols & Workflows

General Experimental Workflow for Synthesis and Analysis

The synthesis, purification, and characterization of α,β-trehalose follow a standard organic chemistry workflow. This process begins with a protected glucose derivative, proceeds through a coupling reaction, and concludes with deprotection, purification, and structural verification.

Protocol: Chemical Synthesis via Koenigs-Knorr Reaction (Generalized)

This protocol provides a conceptual framework. Specific reagents, solvents, and reaction conditions must be optimized based on the chosen protecting groups.

-

Preparation of Glycosyl Donor and Acceptor :

-

Synthesize a glycosyl donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, from a protected glucose.

-

Prepare a glycosyl acceptor with a single free hydroxyl group at the anomeric position, for instance, 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose. The choice of protecting groups is critical to direct the stereochemical outcome.

-

-

Coupling Reaction :

-

Dissolve the glycosyl acceptor in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a promoter, such as silver(I) carbonate or silver triflate.

-

Slowly add the glycosyl donor to the reaction mixture at a controlled temperature (often starting at low temperatures, e.g., -20 °C, and slowly warming to room temperature).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of Protected Disaccharide :

-

Once the reaction is complete, filter the mixture to remove the promoter salts.

-

Wash the organic phase with aqueous solutions (e.g., sodium bicarbonate, brine) to remove impurities.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting protected α,β-trehalose using silica (B1680970) gel column chromatography.

-

-

Deprotection :

-

Dissolve the purified, protected disaccharide in a suitable solvent (e.g., methanol).

-

Perform deacetylation using a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation).

-

Monitor the deprotection by TLC.

-

Neutralize the reaction with an acid resin, filter, and concentrate the filtrate to yield crude α,β-trehalose.

-

-

Final Purification :

-

Purify the final product using High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain high-purity α,β-trehalose.[10]

-

Protocol: Enzymatic Hydrolysis Assay (Generalized)

This protocol can be used to test the activity of trehalase on α,β-trehalose.

-

Reagent Preparation :

-

Prepare a buffered solution at the optimal pH for the chosen trehalase (e.g., pH 6.5-7.5 for many bacterial trehalases).[14]

-

Prepare stock solutions of α,β-trehalose and α,α-trehalose (as a positive control) of known concentrations in the buffer.

-

Prepare a solution of trehalase enzyme of known concentration.

-

-

Enzymatic Reaction :

-

In separate microcentrifuge tubes, combine the buffer, the trehalose substrate (α,β- or α,α-), and water to a fixed volume.

-

Prepare a negative control tube containing substrate but no enzyme.

-

Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37 °C).

-

Initiate the reaction by adding a specific amount of the trehalase solution to each tube (except the negative control).

-

Incubate the reaction for a defined period (e.g., 15-60 minutes).

-

-

Reaction Quenching and Glucose Detection :

-

Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical stop solution (e.g., sodium carbonate).

-

Quantify the amount of glucose produced using a standard glucose oxidase-peroxidase (GOPOD) assay or a similar colorimetric glucose detection kit.

-

Measure the absorbance at the appropriate wavelength (e.g., 510 nm for GOPOD) using a spectrophotometer.

-

-

Data Analysis :

-

Create a standard curve using known concentrations of glucose.

-

Calculate the concentration of glucose produced in each reaction tube.

-

Determine the specific activity of the enzyme on each substrate, typically expressed in units (μmol of substrate hydrolyzed per minute) per mg of enzyme. Compare the activity on α,β-trehalose to that on α,α-trehalose.

-

Conclusion

α,β-Trehalose remains a subject of specialized interest within carbohydrate chemistry. Its distinction as the synthetically accessible, non-natural isomer of the biologically crucial α,α-trehalose makes it a valuable tool for comparative studies. Understanding its unique structural and physicochemical properties is essential for researchers exploring glycosidic bond stability, enzyme specificity, and the development of novel carbohydrate-based materials. The protocols and workflows outlined in this guide provide a foundational framework for the synthesis, manipulation, and analysis of α,β-trehalose, enabling further investigation into its potential applications in chemical biology and materials science.

References

- 1. Trehalose - Wikipedia [en.wikipedia.org]

- 2. Dietary Trehalose as a Bioactive Nutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha,beta-Trehalose | C12H22O11 | CID 10871590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved the disaccharide this compound differs from | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. α,β-Trehalose | 585-91-1 | OT00157 | Biosynth [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. This compound|lookchem [lookchem.com]

- 10. α,β-Trehalose =98 585-91-1 [sigmaaldrich.com]

- 11. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. Trehalase - Wikipedia [en.wikipedia.org]

- 15. Trehalase: stereocomplementary hydrolytic and glucosyl transfer reactions with alpha- and beta-D-glucosyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catalytic versatility of trehalase: synthesis of alpha-D-glucopyranosyl alpha-D-xylopyranoside from beta-D-glucosyl fluoride and alpha-D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources and discovery of alpha,beta-trehalose

An In-depth Technical Guide to the Isomers of Trehalose (B1683222): Discovery, Synthesis, and Natural Occurrence

This technical guide addresses the natural sources and discovery of trehalose, with a specific focus on the α,β-isomer as requested. It is critical for researchers, scientists, and drug development professionals to note a key distinction among trehalose isomers. The vast majority of trehalose found in nature is α,α-trehalose . The other two stereoisomers, α,β-trehalose (also known as neotrehalose) and β,β-trehalose (or isotrehalose), are not typically isolated from living organisms and are primarily products of chemical synthesis.

This guide will first detail the discovery and synthesis of the rare α,β-trehalose. It will then provide a comprehensive overview of the natural sources, discovery, and analysis of the abundant, naturally occurring α,α-trehalose, fulfilling the core data and visualization requirements of the original topic.

Part 1: α,β-Trehalose (Neotrehalose)

Discovery and Natural Occurrence

The discovery of α,β-trehalose is fundamentally a story of chemical synthesis rather than isolation from a natural source. It was first synthesized by Haworth and Hickinbottom in 1931.[1] While it is not considered a naturally occurring sugar in the same vein as α,α-trehalose, there have been rare instances of its identification. Notably, α,β-trehalose has been identified in koji extract, a product of rice fermentation with the fungus Aspergillus oryzae.[2] The claim that α,β-trehalose has been reported in the sulphur shelf fungus (Laetiporus sulphureus) is less substantiated in recent literature, which predominantly quantifies "trehalose" (implicitly α,α-trehalose) as a major free sugar in this mushroom.[3][4]

Chemical Synthesis of α,β-Trehalose

The primary methods for synthesizing α,β-trehalose are rooted in classic carbohydrate chemistry.

Koenigs-Knorr Reaction: This is a widely used method for the formation of glycosidic bonds.[5][6][7] While the reaction can be tailored, a general protocol for synthesizing a disaccharide like α,β-trehalose involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with a suitably protected alcohol (a second glucose derivative) in the presence of a promoter, typically a silver or mercury salt.[5][6] The stereochemical outcome at the anomeric center is influenced by factors such as the protecting groups on the sugar rings and the reaction conditions. The synthesis of α,β-trehalose has been achieved using this reaction.[2]

Lemieux and Bauer Synthesis: In 1954, Lemieux and Bauer reported a chemical synthesis of D-trehalose.[8] Their method involved the reaction of 2,3,4,6-tetra-O-acetyl-D-glucose with 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose. A key outcome of this reaction was the formation of not only α,α-trehalose but also α,β-trehalose (neotrehalose), which could be separated chromatographically.[2][8][9]

Part 2: α,α-Trehalose (Natural Trehalose)

As the biologically relevant and abundant isomer, α,α-trehalose is the focus of extensive research. It is a non-reducing disaccharide composed of two α-glucose units linked by a 1,1-glycosidic bond, a structure that imparts significant stability.[10]

Natural Sources and Quantitative Data

α,α-Trehalose is found across a wide array of organisms, where it serves as a stress protectant against conditions like desiccation, heat, and cold.[11] Key natural sources include fungi, yeast, insects, and some plants and bacteria.[10]

| Natural Source | Organism Example | Trehalose Content (% of Dry Weight) | Reference(s) |

| Fungi (Mushrooms) | Various Edible Mushrooms | 10% - 23% | [12] |

| Laetiporus sulphureus | ~4.0% (4.0 g/100 g dw) | [3] | |

| Lentinus edodes, Volvariella volvacea | 90 - 178 mg% (0.09% - 0.178%) | [13] | |

| Yeast | Saccharomyces cerevisiae (Baker's Yeast) | 7% - 11% | [12] |

Discovery and Isolation

The discovery of α,α-trehalose dates back to 1832, when H.A.L. Wiggers isolated it from an ergot of rye.[14] Its name was derived from "Trehala manna," a substance from which it was later isolated by Marcellin Berthelot in 1859. The first isolation of a phosphorylated intermediate of trehalose synthesis from yeast fermentation products was achieved by Robison and Morgan in 1931.[15]

Experimental Protocols

This protocol is based on a microwave-assisted extraction method optimized for high yield.[16]

-

Sample Preparation: Begin with 1.5 g of active dry baker's yeast.

-

Solvent Addition: Add 40 mL of 0.7 mol/L trichloroacetic acid to the yeast sample.

-

Microwave Treatment: Subject the suspension to microwave irradiation for 40 seconds at a power of 231 W. This step aids in cell lysis.

-

Extraction: Transfer the sample to a water bath and incubate at 55°C for 150 minutes with continuous stirring.

-

Clarification: After extraction, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris.

-

Collection: Carefully collect the supernatant, which contains the extracted trehalose, for subsequent quantification. An alternative, simpler method involves heating intact yeast cells in water at 95°C for 20 minutes, followed by centrifugation.[17]

This is a common and specific method for trehalose quantification.[17][18][19]

-

Sample Preparation: Use the clarified supernatant from the extraction protocol. If the sample contains pre-existing glucose, it must be measured in a control reaction.

-

pH Adjustment: Adjust the pH of the sample to approximately 5.8, the optimum for porcine kidney trehalase.[20] This can be done by adding a sodium acetate (B1210297) buffer.

-

Trehalose Hydrolysis: Add trehalase enzyme to the sample to specifically hydrolyze α,α-trehalose into two molecules of glucose. Incubate at 37°C overnight to ensure complete conversion.[20]

-

Glucose Quantification: Assay the liberated glucose using a commercial glucose oxidase/peroxidase (GOPOD) kit. This reaction produces a colored product that can be measured spectrophotometrically.

-

Calculation: The concentration of trehalose in the original sample is calculated by subtracting the initial glucose concentration (from a control sample without trehalase) and dividing the result by two (since one mole of trehalose yields two moles of glucose).

-

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method separates sugars based on their interaction with a stationary phase (e.g., an amine-bonded column) and detects them based on changes in the refractive index of the eluent.[18][19]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method, allowing for precise quantification even at low concentrations by using an isotopically labeled internal standard (e.g., ¹³C₁₂-trehalose).[18][19]

Biosynthesis of α,α-Trehalose

The most prevalent and well-studied pathway for α,α-trehalose biosynthesis in fungi, yeast, and other organisms is a two-step process.[10][21]

-

Step 1: Trehalose-6-phosphate (B3052756) synthase (TPS or Tps1) catalyzes the transfer of a glucose moiety from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate (T6P).[21]

-

Step 2: Trehalose-6-phosphate phosphatase (TPP or Tps2) dephosphorylates T6P to yield free α,α-trehalose and inorganic phosphate.[21]

This pathway is crucial for cellular stress response and is a target for antifungal drug development due to its absence in mammals.[10][11]

Caption: The canonical two-step biosynthesis pathway for α,α-trehalose in fungi and yeast.

References

- 1. CCCXCVI.—Synthesis of a new disaccharide, neotrehalose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The Possibility of Using Sulphur Shelf Fungus (Laetiporus sulphureus) in the Food Industry and in Medicine—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on chemical, bioactive and food preserving properties of Laetiporus sulphureus (Bull.: Fr.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Koenigs-Knorr Synthesis [drugfuture.com]

- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Trehalose Pathway - Creative Biolabs [creative-biolabs.com]

- 11. Characterization and Regulation of the Trehalose Synthesis Pathway and Its Importance in the Pathogenicity of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trehalose Content in Foods [jstage.jst.go.jp]

- 13. thaiscience.info [thaiscience.info]

- 14. Two Distinct Pathways for Trehalose Assimilation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trehalosemonophosphoric ester isolated from the products of fermentation of sugars with dried yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of Extraction Process for Trehalose from Baker’s Yeast for Strain Screening and High Density Culture [spkx.net.cn]

- 17. Assay of trehalose with acid trehalase purified from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Assaying Glycogen and Trehalose in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Sweet Survival: An In-depth Technical Guide to the Biochemical Synthesis of α,α-Trehalose

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Trehalose, a non-reducing disaccharide composed of two α-1,1-linked glucose units, is a molecule of significant interest across various scientific disciplines. Its remarkable ability to protect biological structures from environmental stresses such as desiccation, heat, and osmotic shock has made it a focal point in fields ranging from cryopreservation and food science to the development of novel therapeutics. The absence of trehalose (B1683222) biosynthesis pathways in mammals, coupled with their essentiality in many pathogenic fungi and bacteria, presents a compelling opportunity for the targeted development of antimicrobial agents. This technical guide provides a comprehensive overview of the core biochemical pathways responsible for α,α-trehalose synthesis, offering detailed insights into the enzymatic machinery, quantitative data, and experimental methodologies crucial for researchers in this field.

Core Biochemical Synthesis Pathways of α,α-Trehalose

Nature has evolved multiple enzymatic routes for the synthesis of α,α-trehalose, each with its unique set of enzymes, substrates, and regulatory mechanisms. The five primary pathways are detailed below.

The Trehalose-6-Phosphate (B3052756) Synthase/Phosphatase (TPS/TPP) Pathway

The most ubiquitous and well-characterized pathway for trehalose synthesis is the two-step TPS/TPP pathway, also known as the OtsA/OtsB pathway in bacteria.[1] This pathway is prevalent in a wide range of organisms, including bacteria, fungi, plants, and insects.[1]

The first committed step is catalyzed by trehalose-6-phosphate synthase (TPS or OtsA) , which facilitates the transfer of a glucose moiety from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming trehalose-6-phosphate (T6P) and UDP.[2] In the subsequent step, trehalose-6-phosphate phosphatase (TPP or OtsB) dephosphorylates T6P to yield free trehalose and inorganic phosphate (B84403) (Pi).[2]

In plants, the intermediate T6P has emerged as a critical signaling molecule that regulates growth and development by integrating information about sugar availability.[3][4] T6P has been shown to allosterically inhibit the SNF1-related protein kinase 1 (SnRK1), a key regulator of cellular energy homeostasis.[3][5] In fungi, T6P can inhibit hexokinase activity, thereby regulating glycolytic flux.[1][6]

Pathway Diagram:

The Trehalose Synthase (TreS) Pathway

The TreS pathway offers a more direct, single-step route to trehalose synthesis and is primarily found in bacteria.[7] This pathway involves the enzyme trehalose synthase (TreS) , which catalyzes the reversible isomerization of maltose (B56501) to trehalose.[7][8][9] The equilibrium of this reaction generally favors the formation of trehalose.[9] TreS can also exhibit amylase activity, breaking down glycogen (B147801) and maltooligosaccharides into maltose, which can then be converted to trehalose.[8]

Pathway Diagram:

The Trehalose Phosphorylase (TreP) Pathway

The TreP pathway is a reversible reaction catalyzed by trehalose phosphorylase (TreP) . This enzyme synthesizes trehalose from glucose-1-phosphate (G1P) and glucose, releasing inorganic phosphate.[1] Conversely, it can also phosphorolytically cleave trehalose into G1P and glucose. The direction of the reaction is influenced by the intracellular concentrations of the substrates and products.[10] This pathway has been identified in some fungi and bacteria.[1]

Pathway Diagram:

The Maltooligosyltrehalose Synthase/Hydrolase (TreY/TreZ) Pathway

Found in certain bacteria and archaea, the TreY/TreZ pathway utilizes maltooligosaccharides, such as starch or glycogen, as substrates. The first enzyme, maltooligosyltrehalose synthase (TreY) , converts the α-1,4-glycosidic bond at the reducing end of a maltooligosaccharide into an α,α-1,1-glycosidic bond, forming maltooligosyltrehalose. Subsequently, maltooligosyltrehalose trehalohydrolase (TreZ) hydrolyzes the second α-1,4-glycosidic bond to release free trehalose.

Pathway Diagram:

The Trehalose Glycosyltransferring Synthase (TreT) Pathway

A more recently discovered pathway, primarily in hyperthermophilic archaea, involves the enzyme trehalose glycosyltransferring synthase (TreT) .[11][12] This enzyme catalyzes the reversible synthesis of trehalose from a nucleoside diphosphate (B83284) glucose (such as ADP-glucose, UDP-glucose, or GDP-glucose) and glucose.[11] The reaction equilibrium favors the synthesis of trehalose.[11]

Pathway Diagram:

Quantitative Data on Trehalose Synthesis Enzymes

The following tables summarize key quantitative data for the enzymes involved in the primary trehalose synthesis pathways. These values can vary depending on the organism, assay conditions, and whether the enzyme is in a purified or complexed form.

Table 1: Kinetic Parameters of Trehalose Synthesis Enzymes

| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (units/mg) | Reference(s) |

| TPS (OtsA) | Thermus thermophilus RQ-1 | UDPG, G6P | 0.5 (UDPG), 0.8 (G6P) | 204 µmol/min·mg | [13] |

| TPP (OtsB) | Thermus thermophilus RQ-1 | T6P | 1.5 | 625 µmol/min·mg | [13] |

| TreS | Mycobacterium smegmatis | Maltose | 8 | - | [8] |

| Trehalose | 87 | - | [8] | ||

| TreP | Lactococcus lactis | Trehalose-6-phosphate | 6 | - | [14][15] |

| Inorganic phosphate | 32 | - | [14][15] | ||

| β-glucose-1-phosphate | 0.9 | - | [14][15] | ||

| Glucose-6-phosphate | 4 | - | [14][15] | ||

| TreT | Thermococcus litoralis | ADP-glucose | 1.14 | 160 | [11] |

| Trehalose | 11.5 | 17 | [11] |

Table 2: Intracellular Trehalose Concentrations under Stress

| Organism | Stress Condition | Trehalose Concentration | Reference(s) |

| Zygosaccharomyces rouxii | 9% NaCl | Increased from 7.0% to 8.4% of dry weight | [16] |

| Torulopsis versatilis | 9% NaCl | Increased from 7.5% to 9.6% of dry weight | [16] |

| Zygosaccharomyces rouxii | Heat shock (40°C, 30 min) | Increased from 8.4% to 10.1% of dry weight | [16] |

| Torulopsis versatilis | Heat shock (40°C, 30 min) | Increased from 9.6% to 10.9% of dry weight | [16] |

| Yeast | 40% Total Reducing Sugars | 133.4 µ g/100g yeast | [17] |

| Yeast | 45% Total Reducing Sugars | 163.1 µ g/100g yeast | [17] |

| Yeast | 50% Total Reducing Sugars | 179.7 µ g/100g yeast | [17] |

| Escherichia coli | Endogenous production | 8.5 ± 0.9 mM | [18] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying trehalose synthesis.

Quantification of Trehalose

Several methods are available for the accurate quantification of trehalose in biological samples, each with its own advantages and limitations.[19][20][21]

-

Enzymatic Trehalose Assay: This is a common and relatively simple method. Trehalose is hydrolyzed by trehalase into two glucose molecules. The resulting glucose is then quantified using a coupled enzymatic assay, often involving hexokinase and glucose-6-phosphate dehydrogenase, leading to the production of NADPH, which can be measured spectrophotometrically at 340 nm.[19][20][22][23] Commercial kits are available for this assay.[22]

-

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method allows for the separation and quantification of trehalose from other sugars in a sample. An aminopropyl column is typically used for separation.[24] While reliable, it is generally less sensitive than mass spectrometry-based methods.[20]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for trehalose quantification, capable of detecting nanomolar concentrations.[18][19][20] It involves the separation of trehalose by LC followed by its detection and quantification using a mass spectrometer in selected reaction monitoring (SRM) mode.[18]

Enzyme Activity Assays

-

Trehalose-6-Phosphate Synthase (TPS) Activity Assay: The activity of TPS can be determined by measuring the formation of T6P or the consumption of substrates. A common method involves a coupled enzymatic assay where the UDP produced is linked to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm corresponds to TPS activity.[25] Alternatively, the end-product, trehalose (after dephosphorylation of T6P), can be quantified by HPLC.[26]

-

Trehalose Synthase (TreS) Activity Assay: The activity of TreS is typically measured by incubating the enzyme with maltose and quantifying the amount of trehalose produced over time using methods like HPLC.[7]

Expression and Purification of Recombinant Enzymes

The study of individual enzymes in the trehalose synthesis pathways often requires their production in a heterologous host, such as Escherichia coli, followed by purification.

-

Cloning and Expression: The gene encoding the enzyme of interest is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification. The vector is then transformed into a suitable E. coli expression strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[24][27]

-

Purification: After cell lysis, the recombinant protein is purified from the crude extract using chromatography techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common and effective first step, often followed by other methods like ion-exchange or size-exclusion chromatography to achieve high purity.[24][28]

Experimental Workflow for Recombinant Enzyme Production and Characterization:

Conclusion

The biochemical synthesis of α,α-trehalose is a multifaceted process involving a diverse array of enzymatic pathways that are critical for the survival of many organisms. A thorough understanding of these pathways, from their molecular mechanisms to their regulation, is paramount for both fundamental research and applied sciences. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to explore the intricacies of trehalose metabolism. As our knowledge of these pathways deepens, so too will our ability to harness the protective properties of trehalose and to develop novel strategies for combating pathogenic microbes that rely on its synthesis for their virulence and survival.

References

- 1. The synthesis, degradation and biological function of trehalose- 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Features of TREHALOSE-6-PHOSPHATE SYNTHASE1, an Essential Enzyme in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Trehalose-6-Phosphate Synthase and Trehalose-6-Phosphate Phosphatase Genes of Tomato (Solanum lycopersicum L.) and Analysis of Their Differential Expression in Response to Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Trehalose-6-Phosphate: Connecting Plant Metabolism and Development [frontiersin.org]

- 5. Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trehalose synthesis and metabolism are required at different stages of plant infection by Magnaporthe grisea | The EMBO Journal [link.springer.com]

- 7. journals.asm.org [journals.asm.org]

- 8. uniprot.org [uniprot.org]

- 9. Mechanistic Analysis of Trehalose Synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal trehalose phosphorylase: kinetic mechanism, pH-dependence of the reaction and some structural properties of the enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TreT, a novel trehalose glycosyltransferring synthase of the hyperthermophilic archaeon Thermococcus litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insights on the new mechanism of trehalose synthesis by trehalose synthase TreT from Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Trehalose-6-phosphate phosphorylase is part of a novel metabolic pathway for trehalose utilization in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. proceedings.science [proceedings.science]

- 18. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 24. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues [jove.com]

- 25. Trehalose-6-Phosphate Synthase (TPS) Assay Kit - Profacgen [profacgen.com]

- 26. researchgate.net [researchgate.net]

- 27. A process for production of trehalose by recombinant trehalose synthase and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Role of α,α-Trehalose in Organism Stress Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of mounting environmental and physiological stressors, organisms have evolved a sophisticated arsenal (B13267) of protective mechanisms. Among these, the accumulation of small molecules known as compatible solutes is a highly conserved strategy. This technical guide provides an in-depth exploration of the multifaceted role of the non-reducing disaccharide α,α-trehalose in conferring stress tolerance across a wide range of organisms, from microbes to plants and invertebrates, and its potential therapeutic applications in mammalian systems.

While several isomers of trehalose (B1683222) exist, including α,β-trehalose (neotrehalose) and β,β-trehalose (isotrehalose), the α,α-isomer is the most abundant and biologically significant in the context of stress tolerance.[1] This document will therefore focus on the mechanisms, quantitative effects, and signaling pathways associated with α,α-trehalose, hereafter referred to as trehalose.

Trehalose's remarkable protective properties stem from its unique chemical structure, a symmetrical molecule formed by an α,α-1,1-glycosidic bond between two glucose units.[2] This configuration renders it chemically stable and non-reactive, allowing it to accumulate to high concentrations within cells without interfering with normal metabolic processes. Its functions are multifaceted, acting as a chemical chaperone, an osmoprotectant, and a signaling molecule that modulates cellular stress responses. This guide will delve into these roles, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to provide a comprehensive resource for professionals in research and drug development.

Mechanisms of Trehalose-Mediated Stress Tolerance

Trehalose employs several key mechanisms to protect organisms from a variety of stressors, including desiccation, osmotic shock, extreme temperatures, and oxidative stress.

1. Vitrification and the Water Replacement Hypothesis:

Under conditions of severe dehydration, the intracellular environment becomes highly concentrated, leading to protein denaturation and membrane fusion. Trehalose mitigates this damage through a process known as vitrification, where it forms a glassy, amorphous matrix.[3] This "glassy state" immobilizes macromolecules, preventing their aggregation and preserving their native conformation until cellular rehydration.

Complementing vitrification is the "water replacement hypothesis." As water becomes scarce, trehalose molecules directly interact with the polar head groups of membrane lipids and the surface of proteins via hydrogen bonds. In doing so, it effectively replaces the water molecules that would normally hydrate (B1144303) these structures, thus maintaining their integrity and preventing deleterious phase transitions in membranes.[3]

2. Protein and Membrane Stabilization:

Trehalose acts as a potent chemical chaperone, preventing the misfolding and aggregation of proteins under stress conditions.[3][4] By stabilizing protein structures, it ensures their functionality is retained upon a return to favorable conditions. This is particularly crucial in preventing the formation of toxic protein aggregates, a hallmark of many neurodegenerative diseases.[5] Similarly, trehalose preserves the fluidity and integrity of cellular membranes, preventing leakage and fusion during stress-induced phase changes.[6]

3. Osmoprotection:

In response to hyperosmotic stress, cells accumulate compatible solutes like trehalose to balance the external osmotic pressure and prevent water loss.[7] As a highly soluble and non-perturbing molecule, trehalose can be amassed to significant intracellular concentrations without disrupting cellular functions, thereby maintaining cell turgor and volume.

4. Antioxidant Activity:

Trehalose has been shown to protect against oxidative stress by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation.[8][9][10] This antioxidant property helps to mitigate the cellular damage caused by an overproduction of ROS during various stress conditions.

5. Signaling and Regulation of Gene Expression:

Beyond its direct protective roles, trehalose and its precursor, trehalose-6-phosphate (B3052756) (T6P), act as crucial signaling molecules that regulate metabolic pathways and gene expression in response to stress.[11] In plants, T6P levels are intricately linked to carbon availability and play a central role in modulating growth and development in response to environmental cues.[11] In mammalian cells, trehalose has been shown to induce autophagy, a cellular recycling process that clears damaged organelles and protein aggregates, through the activation of key transcription factors like TFEB.[12]

Quantitative Data on Trehalose-Mediated Stress Tolerance

The following tables summarize quantitative data from various studies, illustrating the efficacy of trehalose in conferring stress tolerance.

Table 1: Effect of Trehalose on Cell Viability under Stress Conditions

| Organism/Cell Line | Stressor | Trehalose Concentration | Increase in Cell Viability (%) | Reference |

| Saccharomyces cerevisiae | Osmotic Stress (0.866 aw NaCl) | Endogenous accumulation | Strong positive correlation | [13] |

| IPEC-J2 cells | Heat Stress (43°C) | 10 mM | ~20% | [14] |

| C2C12 Myoblasts | Oxidative Stress (200 µM H₂O₂) | 10 mM | Significantly improved | [8] |

| Watermelon cells | Osmotic Stress (100 mM Mannitol) | 10 mM | Significant restoration of growth | [15] |

Table 2: Trehalose-Mediated Reduction of Oxidative Stress Markers

| Organism/Cell Line | Stressor | Trehalose Concentration | Reduction in ROS/MDA Levels | Reference |

| C2C12 Myoblasts | Oxidative Stress (200 µM H₂O₂) | 10 mM | Significant reduction in ROS and MDA | [8][9] |

| RAW 264.7 Macrophages | LPS-induced Stress | Not specified | Significant downregulation of intracellular ROS | [16] |

| SH-SY5Y Cells | 6-OHDA-induced Neurotoxicity | 100 mM | Suppression of total ROS and mitochondrial superoxide | [10] |

Table 3: Inhibition of Protein Aggregation by Trehalose

| Protein | Aggregation Inducer | Trehalose Concentration | Inhibition of Aggregation | Reference |

| Lysozyme (B549824) | Thermal (65°C) | 150-300 mM | Almost complete blockage (in absence of NaCl) | [17] |

| Amyloid-β (1-42) | Incubation at 37°C | Co-incubation | Decreased cytotoxicity, nearly 100% cell survival | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. Induction and Measurement of Osmotic Stress in Yeast (Saccharomyces cerevisiae)

-

Objective: To assess the role of trehalose in yeast survival under hyperosmotic conditions.

-

Materials:

-

Yeast strains (wild-type and mutants deficient in trehalose synthesis).

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

-

Sodium chloride (NaCl) or Sorbitol for inducing osmotic stress.

-

Sterile water.

-

Spectrophotometer.

-

Plating supplies (agar plates, spreader).

-

-

Protocol:

-

Culture yeast cells to the desired growth phase (e.g., mid-exponential or stationary) in YPD medium.

-

Harvest cells by centrifugation and wash with sterile water.

-

Resuspend cells in YPD medium containing a high concentration of NaCl (e.g., 1 M) or sorbitol to induce osmotic stress.[18] The water activity (aw) can be precisely controlled.

-

Incubate the cell suspension under stress conditions for a defined period.

-

At various time points, take aliquots of the cell suspension.

-

Perform serial dilutions in sterile water and plate onto YPD agar (B569324) plates.

-

Incubate plates until colonies are visible and count the number of colony-forming units (CFUs).

-

Cell viability is calculated as the percentage of CFUs from stressed samples compared to non-stressed controls.

-

Intracellular trehalose can be extracted and quantified using methods described in Protocol 4.

-

2. Thermal Stress Assay in Mammalian Cells

-

Objective: To evaluate the protective effect of trehalose against heat-induced cell death in mammalian cells.

-

Materials:

-

Mammalian cell line (e.g., IPEC-J2, Jurkat).

-

Complete cell culture medium.

-

Trehalose solution (sterile).

-

Water baths or incubators set to normal (37°C) and heat shock temperatures (e.g., 43°C).[19]

-

Cell viability assay kit (e.g., MTT, Trypan Blue).

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

Malondialdehyde (MDA) assay kit.

-

-

Protocol:

-

Seed mammalian cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Pre-treat cells with various concentrations of trehalose in complete medium for a specified duration (e.g., 4 hours).[19]

-

Induce heat stress by transferring the plates to a pre-heated incubator or water bath at the target temperature (e.g., 43°C) for a defined period (e.g., 2 hours).[19]

-

After heat shock, return the cells to the 37°C incubator for a recovery period.

-

Assess cell viability using a standard method like the MTT assay or Trypan Blue exclusion.

-

Measure the release of LDH into the culture medium as an indicator of membrane damage.

-

Quantify intracellular MDA levels as a marker of lipid peroxidation and oxidative stress.

-

3. Measurement of Trehalose-Induced Autophagy using LC3 Turnover Assay

-

Objective: To quantify the autophagic flux in response to trehalose treatment.

-

Materials:

-

Mammalian cell line of interest.

-

Complete cell culture medium.

-

Trehalose solution.

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).

-

Lysis buffer for protein extraction.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against LC3.

-

Appropriate secondary antibody.

-

-

Protocol:

-

Culture cells and treat with trehalose for the desired time and concentration.

-

In parallel, treat a set of cells with a lysosomal inhibitor (e.g., Bafilomycin A1) for the last few hours of the trehalose treatment. This will block the degradation of autophagosomes.[4]

-

A control group should be treated with the lysosomal inhibitor alone.

-

Harvest cells and lyse to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with an anti-LC3 antibody. Two bands will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

The amount of LC3-II will accumulate in the presence of the lysosomal inhibitor.

-

Autophagic flux is determined by comparing the amount of LC3-II in cells treated with trehalose and the lysosomal inhibitor to those treated with the inhibitor alone. An increase indicates enhanced autophagic activity.[4][20]

-

4. Quantification of Intracellular Trehalose

-

Objective: To measure the concentration of trehalose within cells.

-

Materials:

-

Protocol:

-

Harvest a known quantity of cells or tissue.

-

Extract small molecules, including trehalose, using an appropriate solvent.[7][21]

-

Remove interfering glucose from the extract using glucose oxidase and catalase.

-

Inactivate the glucose oxidase and catalase.

-

Add trehalase to the extract to specifically hydrolyze trehalose into two molecules of glucose.

-

Quantify the resulting glucose using a coupled enzymatic assay (e.g., glucose oxidase/peroxidase) that produces a colorimetric or fluorescent signal.[21]

-

The amount of trehalose in the original sample is calculated based on the amount of glucose produced.

-

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key signaling pathways and a general experimental workflow related to trehalose-mediated stress tolerance.

References

- 1. Yeast Tolerance to Various Stresses Relies on the Trehalose-6P Synthase (Tps1) Protein, Not on Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developing the trehalose biosynthesis pathway as an antifungal drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The inhibition of fibril formation of lysozyme by sucrose and trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proceedings.science [proceedings.science]

- 8. Metabolomic Analysis of Trehalose Alleviating Oxidative Stress in Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The role of trehalose metabolism in plant stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of trehalose in survival of Saccharomyces cerevisiae under osmotic stress. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Yeast cell responses and survival during periodic osmotic stress are controlled by glucose availability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trehalose Attenuates Oxidative Stress and Endoplasmic Reticulum Stress-Mediated Apoptosis in IPEC-J2 Cells Subjected to Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A fluorometric assay for trehalose in the picomole range - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to α,β-Trehalose versus α,α-Trehalose Stereoisomers

This technical guide provides a comprehensive comparison of the stereoisomers α,β-trehalose and α,α-trehalose, focusing on their structural differences, physicochemical properties, synthesis, biological significance, and analytical separation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to Trehalose (B1683222) Stereoisomers

Trehalose is a naturally occurring non-reducing disaccharide composed of two glucose units. The linkage between these glucose units determines its stereoisomerism. The three possible stereoisomers are α,α-trehalose, α,β-trehalose (also known as neotrehalose), and β,β-trehalose (also known as isotrehalose).[1] Of these, α,α-trehalose is the most common in nature, found in a wide variety of organisms including bacteria, fungi, plants, and invertebrates, where it serves as a source of energy and a protectant against environmental stresses like desiccation and freezing.[1][2] α,β-trehalose and β,β-trehalose are not known to be naturally synthesized by living organisms, though isotrehalose has been identified in starch hydrolysates.[1] This guide will focus on the comparison between the naturally abundant α,α-trehalose and the synthetically accessible α,β-trehalose.

Structural and Physicochemical Properties

The defining difference between α,α-trehalose and α,β-trehalose lies in the stereochemistry of the glycosidic bond that links the two glucose molecules. In α,α-trehalose, both glucose units are linked via an α-1,1-glycosidic bond.[3] In contrast, α,β-trehalose possesses an α,β-1,1-glycosidic linkage.[4][5] This structural variance gives rise to distinct three-dimensional shapes and, consequently, different physical and chemical properties.

Table 1: Comparison of Physicochemical Properties of α,α-Trehalose and α,β-Trehalose

| Property | α,α-Trehalose | α,β-Trehalose (Neotrehalose) | References |

| Systematic Name | α-D-glucopyranosyl α-D-glucopyranoside | α-D-glucopyranosyl β-D-glucopyranoside | [6][7] |

| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ | [7][8] |

| Molecular Weight | 342.30 g/mol | 342.30 g/mol | [7][8] |

| Melting Point | 203 °C (anhydrous) | 149 °C | [8][9] |

| Density | 1.76 g/cm³ | Not available | [9] |

| Solubility in Water | Soluble | Readily soluble | [10][11] |

| Specific Rotation [α]D | +199° (5% aqueous solution) | Not available | |

| Glass Transition Temp. (Tg) | 110-120 °C | Not available | [11][12] |

| Stability | Highly stable, resistant to acid hydrolysis | Satisfiable stability | [10][11] |

Synthesis of Trehalose Stereoisomers

The synthesis of trehalose stereoisomers can be achieved through both chemical and enzymatic methods. Due to the thermodynamic stability of the α,α-linkage, its synthesis is often more straightforward.

Chemical Synthesis

A classic method for the chemical synthesis of α,α-trehalose was developed by Lemieux and Bauer. This reaction involves the condensation of a partially acetylated glucose derivative with a glucose anhydride.[10][13][14]

Experimental Protocol: Lemieux-Bauer Synthesis of α,α-Trehalose (Generalized)

-

Reactants: 2,3,4,6-tetra-O-acetyl-D-glucose and 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose (Brigl's anhydride).[13]

-

Solvent: Benzene.[13]

-

Procedure: The reactants are heated together in benzene.[13]

-

Purification: The resulting mixture of acetylated trehalose isomers is separated by chromatography.

-

Deprotection: The acetyl groups are removed by hydrolysis to yield the final trehalose products.

The synthesis of α,β-trehalose (neotrehalose) can be achieved using the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[15][16]

Experimental Protocol: Koenigs-Knorr Synthesis of α,β-Trehalose (Generalized)

-

Glycosyl Donor: An appropriately protected glucopyranosyl halide (e.g., acetobromoglucose).

-

Glycosyl Acceptor: A partially protected glucose molecule with a free hydroxyl group at the anomeric position.

-

Promoter: Silver carbonate or silver oxide.[16]

-

Solvent: A non-polar solvent such as dichloromethane (B109758) or toluene.

-

Procedure: The glycosyl donor and acceptor are reacted in the presence of the promoter. The reaction proceeds with inversion of configuration at the anomeric center of the glycosyl donor.

-

Purification and Deprotection: The product is purified by chromatography, followed by removal of the protecting groups.

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity and yield under mild reaction conditions. Several enzymes are utilized for the synthesis of α,α-trehalose.

Experimental Protocol: Enzymatic Synthesis of α,α-Trehalose (Generalized using Trehalose Synthase)

-

Enzyme: Trehalose synthase (TreT).

-

Substrates: A glucose analogue and a nucleotide-activated sugar such as UDP-glucose.

-

Buffer: A suitable buffer to maintain optimal enzyme pH and stability (e.g., Tris buffer).

-

Procedure: The substrates and enzyme are incubated together. The reaction progress can be monitored by analyzing the disappearance of substrates or the appearance of the product.

-

Purification: The enzyme is removed, often by heat denaturation (if a thermostable enzyme is used) or dialysis, followed by purification of the trehalose product using ion-exchange chromatography or other chromatographic techniques.

Biological Significance and Applications

α,α-Trehalose

The biological roles of α,α-trehalose are extensive and well-documented. Its primary function is as a stress protectant, stabilizing proteins and cellular membranes against damage from desiccation, heat, cold, and oxidative stress.[2][11] This property is harnessed in the pharmaceutical industry, where α,α-trehalose is widely used as an excipient to stabilize therapeutic proteins, monoclonal antibodies, and vaccines in both liquid and lyophilized formulations.[3][12]

α,β-Trehalose

The biological activities of α,β-trehalose are less understood. It is reported to be metabolized and utilized as an energy source when orally administered.[11] It is also described as having a rich and high-quality sweetness, suggesting potential applications in the food industry.[11] Further research is needed to fully elucidate its biological effects and compare them to those of α,α-trehalose.

Signaling Pathways

The primary signaling pathway associated with trehalose metabolism involves trehalose-6-phosphate (B3052756) (T6P), the precursor to α,α-trehalose in the most common biosynthetic pathway.[17] In plants, T6P acts as a crucial signaling molecule that regulates sugar metabolism, growth, and development. The relevance of the T6P signaling pathway in mammals is still an area of active research, and it is not yet clear what role, if any, α,β-trehalose plays in these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineered Trehalose Permeable to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 4. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trehalose accumulation during cellular stress protects cells and cellular proteins from damage by oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Koenigs-Knorr Synthesis [drugfuture.com]

- 15. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Microbial and metabolic impacts of trehalose and trehalose analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Metabolism of α,β-Trehalose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α,β-Trehalose, also known as neotrehalose, is a stereoisomer of the more common α,α-trehalose. Unlike its ubiquitous counterpart, α,β-trehalose has not been isolated from living organisms, with the exception of its identification in koji extract. Consequently, a dedicated metabolic pathway for this disaccharide has not been identified. Research indicates that common trehalase enzymes are inactive towards α,β-trehalose. However, evidence points to the metabolism of α,β-trehalose by certain α-glucosidases with broad substrate specificity. This guide provides a comprehensive overview of the enzymatic hydrolysis of α,β-trehalose, focusing on the key enzyme identified to date, its characteristics, and relevant experimental protocols.

Introduction to α,β-Trehalose

Trehalose (B1683222) exists in three stereoisomeric forms: α,α-trehalose, α,β-trehalose (neotrehalose), and β,β-trehalose (isotrehalose)[1]. While α,α-trehalose is widely distributed in nature, serving as a stress protectant and energy source in a variety of organisms, α,β-trehalose is not a known natural product of living systems[1]. Despite its apparent absence in biological pathways, studies have shown that when administered orally to mice, neotrehalose is metabolized and utilized as an energy source, suggesting the presence of enzymes in the digestive tract capable of its hydrolysis.

Enzymatic Hydrolysis of α,β-Trehalose

Inactivity of Trehalases

Studies on the substrate specificity of trehalase enzymes (EC 3.2.1.28) from various species, including Pseudomonas fluorescens, porcine kidney, and human kidney, have demonstrated that these enzymes do not hydrolyze or bind to α,β-trehalose. This indicates that the well-established trehalose metabolic pathways are not involved in the breakdown of this specific isomer.

The Role of α-Glucosidase from Thermus thermophilus HB27

A key enzyme identified to hydrolyze α,β-trehalose is a thermostable α-glucosidase (EC 3.2.1.20) from the thermophilic bacterium Thermus thermophilus HB27[2]. This enzyme exhibits broad substrate specificity and is capable of cleaving the α,1-β,1-glycosidic bond of neotrehalose.

The α-glucosidase from T. thermophilus HB27 is a thermostable enzyme with an optimal temperature for activity at 90°C and an optimal pH of 6.2[2]. While its preferred substrate is α,α-trehalose, it demonstrates significant activity towards a range of other disaccharides, including α,β-trehalose. The relative hydrolytic activity of this enzyme on various substrates is summarized in Table 1.

Table 1: Substrate Specificity of α-Glucosidase from Thermus thermophilus HB27 [2]

| Substrate | Glycosidic Linkage | Relative Activity (%) |

| α,α-Trehalose | α,1-α,1 | 100 |

| Isomaltose | α,1-6 | 63.5 |

| α,β-Trehalose | α,1-β,1 | 39.3 |

| Palatinose | α,1-6 | 32.8 |

| Kojibiose | α,1-2 | 20.7 |

| Nigerose | α,1-3 | 16.3 |

| Turanose | α,1-3 | 14.3 |

| Sucrose | α,1-β,2 | 8.3 |

| Leucrose | α,1-5 | 7.4 |

| Maltose | α,1-4 | < 5 |

Note: Quantitative kinetic parameters (Km and Vmax) for the hydrolysis of α,β-trehalose by this enzyme are not currently available in the reviewed literature.

Experimental Protocols

General Assay for α-Glucosidase Activity

A common method for determining α-glucosidase activity involves a colorimetric assay using a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, which is a chromophore that can be quantified spectrophotometrically at 405 nm. This protocol can be adapted to measure the hydrolysis of α,β-trehalose by quantifying the glucose produced.

Materials:

-

α-Glucosidase from Thermus thermophilus HB27

-

α,β-Trehalose (Neotrehalose)

-

Sodium Phosphate (B84403) Buffer (50 mM, pH 6.2)

-

Glucose Oxidase/Peroxidase (GOPOD) reagent

-

Glucose standard solution

-

Microplate reader

-

96-well microplates

-

Incubator or water bath set to 90°C

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of α-glucosidase in sodium phosphate buffer.

-

Prepare a series of α,β-trehalose solutions of varying concentrations in sodium phosphate buffer.

-

-

Enzymatic Reaction:

-

To each well of a 96-well microplate, add a defined volume of the α,β-trehalose solution.

-

Pre-incubate the plate at 90°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of the α-glucosidase solution to each well.

-

Incubate the reaction at 90°C for a defined period (e.g., 10, 20, 30 minutes).

-

-

Reaction Termination and Glucose Quantification:

-

Terminate the reaction by placing the microplate on ice or by adding a stop solution (e.g., 1 M Na2CO3).

-

Add GOPOD reagent to each well according to the manufacturer's instructions.

-

Incubate at the recommended temperature (typically 37°C or room temperature) for the specified time to allow for color development.

-

Measure the absorbance at the appropriate wavelength (usually 510 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the glucose standard solutions.

-

Calculate the concentration of glucose produced in each reaction well from the standard curve.

-

Determine the initial velocity (V0) of the reaction at each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and use non-linear regression (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax values.

-

Workflow for Kinetic Analysis

Signaling Pathways and Logical Relationships

Given that α,β-trehalose is not a known naturally occurring metabolite, there are no established signaling pathways in which it participates. The enzymatic breakdown of α,β-trehalose by α-glucosidase is a catabolic process, leading to the production of glucose, which then enters central carbon metabolism.

Conclusion

The enzymatic metabolism of α,β-trehalose is not governed by a specific, dedicated pathway but rather relies on the broad substrate specificity of certain glycosidases. The α-glucosidase from Thermus thermophilus HB27 stands out as a key enzyme capable of hydrolyzing this rare disaccharide. While further research is needed to elucidate the precise kinetic parameters of this interaction and to identify other potential enzymes, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the study of α,β-trehalose and its enzymatic breakdown. The thermostability of the T. thermophilus α-glucosidase also presents opportunities for biotechnological applications involving neotrehalose.

References

A Technical Guide to the Physical Properties of α,β-Trehalose Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of α,β-trehalose crystals, also known as neotrehalose. This disaccharide, a stereoisomer of the more common α,α-trehalose, presents unique characteristics relevant to various scientific and pharmaceutical applications. This document compiles essential quantitative data, details relevant experimental methodologies, and provides visualizations of key experimental workflows.

Core Physical and Chemical Properties

α,β-Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,β-1,1 glycosidic bond. Its distinct stereochemistry influences its physical properties compared to its α,α and β,β counterparts. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Core Physical and Chemical Properties of α,β-Trehalose

| Property | Value |

| Synonyms | Neotrehalose, α-D-Glucopyranosyl β-D-glucopyranoside |

| Molecular Formula | C₁₂H₂₂O₁₁ |

| Molecular Weight | 342.30 g/mol |

| CAS Number | 585-91-1 |

| Appearance | Crystalline powder |

| Melting Point | 149 °C[1] |

| Density (calculated) | 1.768 g/cm³ |

| Optical Rotation [α]²²_D_ | +83.5° (c=2 in H₂O)[2] |

| Solubility | While specific quantitative data for α,β-trehalose is limited, it is described as soluble in water. |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 11 |

| Rotatable Bond Count | 4 |

Crystallographic Data

The crystalline structure of α,β-trehalose has been characterized, providing fundamental insights into its solid-state properties. It crystallizes in a monoclinic system. Detailed crystallographic data for α,β-trehalose monohydrate are provided in Table 2.

Table 2: Crystallographic Data for α,β-Trehalose Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 9.770(3) Åb = 8.575(5) Åc = 10.096(2) Åβ = 111.68(2)° |

| Volume (V) | 786.0(5) ų |

| Z | 2 |

| Calculated Density (Dx) | 1.5224 Mg/m³ |

Experimental Protocols

This section outlines generalized experimental methodologies for characterizing the physical properties of α,β-trehalose crystals. These protocols are based on standard techniques for carbohydrate analysis.

Crystal Preparation

A general approach to obtaining trehalose (B1683222) crystals involves the following steps:

-

Preparation of a Supersaturated Solution: Dissolve α,β-trehalose in distilled water at an elevated temperature (e.g., 60-85 °C) to create a supersaturated solution (e.g., 66-82% by mass)[3].

-

Seeding: Cool the solution to a slightly lower temperature (e.g., 66-77 °C) and introduce seed crystals of α,β-trehalose (0.1-5% of the dry weight of trehalose) to induce crystallization[3].

-

Controlled Cooling and Precipitation: Gradually cool the solution at a controlled rate (e.g., 2-18 K/h) to facilitate crystal growth[3]. An anti-solvent (a solvent in which trehalose is poorly soluble, such as ethanol) can be slowly added to further reduce solubility and promote crystallization.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent (e.g., water or an ethanol/water mixture), and dried under vacuum.

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting point and glass transition temperature.

-

Sample Preparation: Accurately weigh 2-5 mg of the α,β-trehalose crystal powder into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 250 °C)[4].

-

Data Analysis: The resulting thermogram, plotting heat flow against temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) events.

References

α,β-Trehalose: A Technical Guide to a Rare Disaccharide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trehalose (B1683222), a disaccharide composed of two glucose units, is widely recognized for its remarkable bioprotective properties. While the α,α-anomer is prevalent in nature, its stereoisomer, α,β-trehalose (also known as neotrehalose), is exceptionally rare and generally considered a synthetic sugar. This technical guide provides a comprehensive overview of α,β-trehalose, focusing on its chemical properties, synthesis methodologies, and the limited but significant available data on its biological activity. The document is intended to serve as a foundational resource for researchers and professionals in drug development and the broader life sciences who are interested in the comparative biochemistry of trehalose isomers and the potential applications of their synthetic analogues.

Introduction: The Trehalose Isomers

Trehalose (C₁₂H₂₂O₁₁) exists in three stereoisomeric forms, distinguished by the configuration of the 1,1-glycosidic bond linking the two glucose units:

-

α,α-Trehalose: The naturally abundant and well-studied isomer.

-

α,β-Trehalose (Neotrehalose): The primary subject of this guide, rarely found in nature.

-

β,β-Trehalose (Isotrehalose): Another rare isomer, also primarily known through chemical synthesis.

The α,α isomer is lauded for its role in anhydrobiosis, protecting organisms from desiccation and other environmental stresses.[1] In contrast, α,β-trehalose has not been isolated from living organisms, with the exception of a single report in the fungus Laetiporus sulphureus.[2] Its study, therefore, is almost exclusively reliant on synthetic material. It is a non-reducing disaccharide, a property it shares with its more common isomer.

Physicochemical Properties of α,β-Trehalose

The distinct stereochemistry of α,β-trehalose results in different physical properties compared to the α,α isomer. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₁ | [2] |

| Molar Mass | 342.30 g/mol | [2] |

| CAS Number | 585-91-1 | [3] |

| Synonyms | Neotrehalose, α-D-Glucopyranosyl β-D-glucopyranoside | [3] |

| Appearance | Solid | [2] |

| Melting Point | 149 °C | [2] |

| Solubility | Readily soluble in water | [4] |

| Hygroscopicity | Substantially free of hygroscopicity in crystalline form | [4] |

| Sweetness | Rich and high-quality sweetness | [4] |

Synthesis of α,β-Trehalose

The scarcity of natural α,β-trehalose necessitates its production through chemical or biochemical synthesis. Two primary methods have been described.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical method for the formation of glycosidic bonds.[5][6] The synthesis of α,β-trehalose can be achieved through the reaction of a protected glycosyl halide with a suitably protected glucose derivative. The general workflow involves the activation of the anomeric carbon of one glucose unit and its subsequent reaction with a free hydroxyl group on a second glucose unit.

Figure 1: Workflow for the Koenigs-Knorr synthesis of α,β-trehalose.

Experimental Protocol: Generalized Koenigs-Knorr Synthesis

-

Preparation of Glycosyl Donor: A fully protected glucose molecule (e.g., penta-O-acetyl-D-glucose) is converted to a glycosyl halide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) using a hydrogen halide.

-

Glycosylation: The glycosyl halide is dissolved in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene). A protected glucose acceptor with a free anomeric hydroxyl group is added, along with a promoter such as silver carbonate or silver triflate.[6] The promoter acts as a halophile, facilitating the formation of the glycosidic bond. The reaction is typically carried out under anhydrous conditions and may require stirring for several hours to days, depending on the reactivity of the substrates.

-

Work-up and Purification: The reaction mixture is filtered to remove the silver salts. The organic solution is then washed, dried, and concentrated. The resulting protected disaccharide is purified using column chromatography.

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed, typically by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol, to yield the final α,β-trehalose product.

Enzymatic Synthesis